molecular formula C21H41BrO2 B1608205 21-bromohenicosanoic Acid CAS No. 855953-37-6

21-bromohenicosanoic Acid

Cat. No.: B1608205
CAS No.: 855953-37-6
M. Wt: 405.5 g/mol
InChI Key: CORVQSQOTLKNEI-UHFFFAOYSA-N
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Description

21-Bromohenicosanoic acid is a long-chain fatty acid with the molecular formula C21H41BrO2. It is characterized by the presence of a bromine atom attached to the 21st carbon of the henicosanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-bromohenicosanoic acid typically involves the bromination of henicosanoic acid. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

21-Bromohenicosanoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms involving long-chain fatty acids.

    Biology: Investigated for its role in cell membrane structure and function due to its long hydrophobic chain.

    Medicine: Potential therapeutic applications in drug delivery systems and as a biomarker for certain diseases.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 21-bromohenicosanoic acid involves its interaction with cellular membranes and enzymes. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to specific molecular targets. The long hydrophobic chain allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Henicosanoic Acid: The parent compound without the bromine atom.

    21-Chlorohenicosanoic Acid: Similar structure with a chlorine atom instead of bromine.

    21-Iodohenicosanoic Acid: Similar structure with an iodine atom instead of bromine.

Comparison:

Properties

IUPAC Name

21-bromohenicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41BrO2/c22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21(23)24/h1-20H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORVQSQOTLKNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCBr)CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370804
Record name 21-bromohenicosanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855953-37-6
Record name 21-bromohenicosanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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